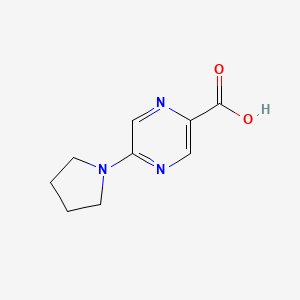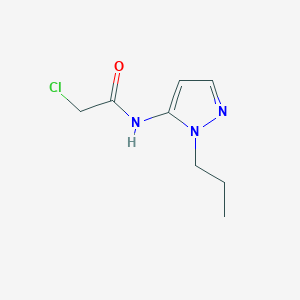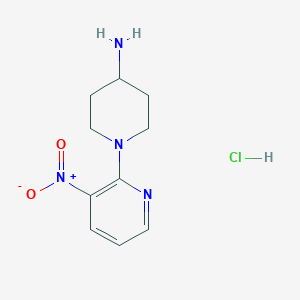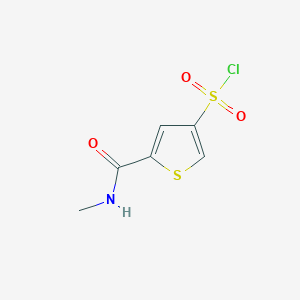
4-Chloro-6-phenoxyquinoline
Descripción general
Descripción
4-Chloro-6-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.7 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-phenoxyquinoline consists of a quinoline core with a chlorine atom at the 4-position and a phenoxy group at the 6-position .Aplicaciones Científicas De Investigación
Anticancer Drug Development
4-Chloro-6-phenoxyquinoline: has shown promise in the synthesis of novel anticancer agents . Researchers have utilized this compound to create derivatives that inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in various cancers. These derivatives have been evaluated for their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines such as HeLa, A549, and MCF-7 .
Pharmacological Research
In pharmacology, 4-Chloro-6-phenoxyquinoline serves as a scaffold for developing kinase inhibitors . These inhibitors are crucial in designing drugs that can target specific pathways involved in disease progression, particularly in cancer. The compound’s derivatives have been synthesized and assessed for their potential bioactivity and drug-likeness using in silico methods .
Cancer Research
The role of 4-Chloro-6-phenoxyquinoline in cancer research extends to the exploration of its derivatives as multi-targeted inhibitors . These inhibitors can simultaneously target multiple kinases involved in cancer cell signaling, offering a more comprehensive approach to cancer therapy .
Medicinal Chemistry
In medicinal chemistry, 4-Chloro-6-phenoxyquinoline is used to create compounds with a wide range of pharmacological activities . Its derivatives have been synthesized for their antiproliferative activities against various human cancer cell lines, contributing to the discovery of new antineoplastic agents .
Biological Studies
Biological studies involving 4-Chloro-6-phenoxyquinoline focus on its derivatives’ cytotoxicity and their ability to inhibit key enzymes like c-Met kinase . These studies aim to understand the compound’s mechanism of action and its potential therapeutic applications .
Bioorganic Chemistry
In bioorganic chemistry, 4-Chloro-6-phenoxyquinoline is pivotal in synthesizing novel compounds that can act as c-Met kinase inhibitors, which are valuable in the treatment of cancers like hepatocellular carcinoma . The compound’s versatility allows for the design of molecules with significant biological activity and selectivity .
Industrial Applications
Lastly, 4-Chloro-6-phenoxyquinoline has industrial applications in the synthesis of pharmacologically active molecules . Techniques like microwave-assisted synthesis are employed to create phenoxyquinoline derivatives efficiently, which are then screened for their potential as kinase inhibitors .
Direcciones Futuras
Research on quinoline derivatives is ongoing, with recent studies focusing on the design and synthesis of novel quinoline derivatives for potential use as antitumor , antimalarial , and c-Met inhibitory agents . These studies suggest that 4-Chloro-6-phenoxyquinoline and similar compounds may have potential applications in medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
4-chloro-6-phenoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTJCMGFQPGDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-phenoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)


![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)



![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)